4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C23H19FN4O2S and a molecular weight of 434.496 g/mol . This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, particularly as antifungal and antibacterial agents.
Preparation Methods
The synthesis of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. The initial step often includes the formation of the triazole ring, followed by the introduction of the benzyloxy and methoxyphenyl groups. The reaction conditions usually require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to ensure the desired reaction pathway.
Scientific Research Applications
4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved can vary depending on the specific application, but generally, it disrupts normal cellular processes, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Compared to other similar compounds, 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)benzamide
- 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H19FN4O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19FN4O2S/c1-29-21-13-17(7-12-20(21)30-15-16-5-3-2-4-6-16)14-25-28-22(26-27-23(28)31)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,27,31)/b25-14+ |
InChI Key |
LAWSPIYCIORELD-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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